molecular formula C9H8N2OS2 B14338427 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one CAS No. 105652-14-0

1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one

Katalognummer: B14338427
CAS-Nummer: 105652-14-0
Molekulargewicht: 224.3 g/mol
InChI-Schlüssel: CJUPMMQUOGSQPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one is a complex organic compound featuring a thiazole ring, a thiophene ring, and an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method includes the reaction of 2-aminothiazole with a thiophene derivative under specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Wissenschaftliche Forschungsanwendungen

1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one is unique due to the combination of the thiazole and thiophene rings with an ethanone group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

105652-14-0

Molekularformel

C9H8N2OS2

Molekulargewicht

224.3 g/mol

IUPAC-Name

1-[4-(2-amino-1,3-thiazol-4-yl)thiophen-2-yl]ethanone

InChI

InChI=1S/C9H8N2OS2/c1-5(12)8-2-6(3-13-8)7-4-14-9(10)11-7/h2-4H,1H3,(H2,10,11)

InChI-Schlüssel

CJUPMMQUOGSQPV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CS1)C2=CSC(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.